molecular formula C14H16N4O2S B11255667 2-(2-Methylphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide

2-(2-Methylphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide

Cat. No.: B11255667
M. Wt: 304.37 g/mol
InChI Key: VXEZJPQRWHDUNR-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide is a complex organic compound that belongs to the class of triazolo-thiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolo-thiazine ring system fused with a phenoxyacetamide moiety, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxyacetamide Moiety: The reaction of 2-methylphenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2-methylphenoxy)acetyl chloride.

    Coupling with Triazolo-Thiazine: The 2-(2-methylphenoxy)acetyl chloride is then reacted with 4-amino-5-mercapto-1,2,4-triazole in the presence of a base such as piperidine to form the desired triazolo-thiazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy or triazolo-thiazine moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides, dimethylformamide, and pyridine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

2-(2-Methylphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Methylphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide involves its interaction with specific molecular targets, including:

    PARP-1 Inhibition: The compound inhibits the enzyme poly(ADP-ribose) polymerase 1 (PARP-1), which is involved in DNA repair.

    EGFR Inhibition: The compound also targets the epidermal growth factor receptor (EGFR), a key player in cell signaling pathways that regulate cell growth and survival.

Properties

Molecular Formula

C14H16N4O2S

Molecular Weight

304.37 g/mol

IUPAC Name

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C14H16N4O2S/c1-10-5-2-3-6-11(10)20-9-12(19)15-13-16-17-14-18(13)7-4-8-21-14/h2-3,5-6H,4,7-9H2,1H3,(H,15,16,19)

InChI Key

VXEZJPQRWHDUNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=NN=C3N2CCCS3

Origin of Product

United States

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